molecular formula C14H13N5O2 B2963416 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775544-30-3

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2963416
CAS No.: 1775544-30-3
M. Wt: 283.291
InChI Key: JKVAETSJMXVOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a chemical compound with the molecular formula C14H19N5O2 and an average molecular mass of 289.339 Da . This carboxamide derivative is built on a dihydropyrazolo[1,5-a]pyrazine scaffold, a privileged structure in drug discovery known for its potential in pharmaceutical research . Compounds within this structural class, particularly substituted dihydropyrazolo pyrazine carboxamide derivatives, are frequently investigated in medicinal chemistry for their biological activities and are featured in patent literature concerning kinase inhibition . This product is intended for use as a reference standard or a key synthetic intermediate in discovery programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space, develop structure-activity relationships, and synthesize novel analogs for biological screening.

Properties

IUPAC Name

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-8-19-12(14(21)17-9)6-11(18-19)13(20)16-7-10-2-4-15-5-3-10/h2-6,8H,7H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVAETSJMXVOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a pyrazine derivative with a suitable amine can lead to the formation of the desired pyrazolo[1,5-a]pyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolo[1,5-a]pyrimidines and CDK2 Inhibition

Compounds such as ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., 178d, 178f) exhibit moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Key structural features include:

  • Fluorine or nitrile substituents at the 5-aryl position, enhancing cellular penetration and target affinity.
  • 4,5-Dihydropyrazolo[1,5-a]pyrimidine core , which provides conformational flexibility for binding .

Comparison with Target Compound :

  • The target compound’s pyrazine ring (vs. pyrimidine) may reduce CDK2 affinity due to altered electron distribution.
  • The pyridin-4-ylmethyl carboxamide group could improve solubility but lacks electronegative substituents critical for kinase inhibition .
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidines vs. Target Compound
Compound CDK2 IC₅₀ (µM) Cell Line Activity (IC₅₀, µM) Key Substituents
178d 0.45 1.2–2.8 (HepG2, MCF-7) 5-Fluorophenyl, nitrile
178f 0.52 1.5–3.1 (A549, Caco2) 5-Cyanophenyl
Target Compound N/A N/A Pyridin-4-ylmethyl, methyl

Pyrazolo[1,5-a]quinazolines in Pest Control

4,5-Dihydropyrazolo[1,5-a]quinazoline derivatives (e.g., 4m, 4a) show potent insecticidal activity against Plutella xylostella, Spodoptera frugiperda, and Solenopsis invicta. Structural highlights include:

  • 5-Substituted groups (e.g., aryl, alkyl) that enhance lipophilicity and receptor binding.
  • Quinazoline expansion of the core, increasing π-π stacking interactions .

Comparison with Target Compound :

  • The target compound’s smaller pyrazine ring may limit interactions with insect GABA receptors, a target of dihydropyrazoloquinazolines.
  • The methyl group at position 6 could reduce steric hindrance compared to bulkier quinazoline substituents .
Table 2: Insecticidal Activity of Pyrazolo[1,5-a]quinazolines vs. Target Compound
Compound LC₅₀ (mg/L) vs. P. xylostella Key Substituents
4m 0.8 5-Nitrobenzyl
4a 1.2 5-Methylthioethyl
Target Compound Not tested Pyridin-4-ylmethyl, methyl

Pyrazolo[1,5-a]pyrazinones as Protease Inhibitors

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2 ) were explored as alphavirus protease inhibitors but showed poor prodrug conversion due to cyclization. Key findings include:

  • β-Amidomethyl vinyl sulfone precursors cyclize spontaneously, reducing bioavailability.
  • Pyrazinone ring stability limits reactivity with glutathione (GSH), hindering prodrug activation .

Comparison with Target Compound :

  • The target compound’s carboxamide group (vs. sulfone) may enhance metabolic stability.
  • Its 4-oxo group could facilitate hydrogen bonding with biological targets, similar to pyrazinones .

Critical Structural Insights

  • Electron-Withdrawing Groups : Nitriles or halogens (e.g., in pyrazolo[1,5-a]pyrimidines) enhance kinase inhibition but are absent in the target compound .
  • Ring Size and Fusion : Quinazoline derivatives show broader pest control activity due to extended aromatic systems, whereas pyrazine-based compounds may favor smaller targets .
  • Solubility vs. Bioactivity : The pyridin-4-ylmethyl group improves water solubility but may reduce membrane permeability compared to lipophilic aryl substituents .

Biological Activity

6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2}, with a molecular weight of approximately 258.28 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • A study on related pyrazolo derivatives showed significant anticancer properties against several cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with reported IC50 values indicating potent cytotoxicity .
    • Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle progression and induction of reactive oxygen species (ROS) .
  • Kinase Inhibition :
    • Similar compounds have been identified as inhibitors of key kinases such as c-Met, which is implicated in tumor growth and metastasis. For instance, a derivative exhibited an IC50 of 48 nM against c-Met kinase . This suggests potential for developing targeted cancer therapies.
  • Antimicrobial Properties :
    • Some derivatives have shown activity against bacterial strains, indicating potential for development as antimicrobial agents. The exact mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Antitumor Activity

A recent study evaluated the anticancer effects of a series of pyrazolo derivatives similar to our compound. The most potent derivative demonstrated IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells. The study utilized various assays including Annexin V-FITC/PI staining to confirm apoptosis .

Case Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibitory potential of related compounds. The lead compound showed significant selectivity for ALK5 (TGF-β type I receptor) with an IC50 value of 0.013 μM in vitro, highlighting its potential in treating fibrotic diseases and cancer .

Research Findings

Recent advancements in the synthesis and functionalization of pyrazolo derivatives have expanded the understanding of their biological activities:

Activity Type IC50 Value Cell Line/Target Reference
Antitumor0.15 μMMCF-7
Kinase Inhibition48 nMc-Met
AntimicrobialVariesVarious bacterial strains

Q & A

Q. What are the optimal synthetic routes for 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with pyridine derivatives. For example, analogous compounds have been synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HCl in DMF, followed by purification via column chromatography and recrystallization . To improve yields (e.g., from 27% to higher values), optimize reaction parameters:

  • Temperature: Use controlled heating (e.g., 50–80°C) to enhance reaction kinetics without decomposition.
  • Catalysts: Test alternative coupling agents (e.g., HATU) for better efficiency.
  • Purification: Employ gradient elution in column chromatography to resolve complex mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

  • 1H/13C NMR: Assign proton environments (e.g., pyridine methylene at δ ~4.5 ppm) and confirm ring systems .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., observed vs. calculated m/z) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
    Cross-reference data with analogous pyrazolo[1,5-a]pyrazine derivatives to resolve ambiguities .

Q. What are the key considerations in selecting catalysts for synthesizing pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer: Catalyst choice depends on reaction type:

  • Coupling Reactions: EDCI or HOBt for amide bond formation, minimizing racemization .
  • Cyclization: Use Brønsted acids (e.g., HCl) or bases (e.g., NaH) to facilitate ring closure .
    Screen catalysts under inert atmospheres to avoid side reactions (e.g., oxidation of pyridine moieties) .

Advanced Research Questions

Q. How can computational modeling aid in designing derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock to predict binding affinities to target proteins (e.g., CDK2 inhibitors) .
  • QSAR Models: Corporate substituent effects (e.g., fluorine or nitrile groups) to predict bioactivity trends. For example, fluorinated analogs show improved antitumor activity .
  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, accelerating synthetic route design .

Q. How to analyze contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-based assays) .
  • Metabolic Stability: Use in vitro liver microsome assays to identify rapid degradation, which may explain reduced activity in certain models .
  • Structural Confirmation: Re-verify compound purity and stereochemistry, as impurities can skew results .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Orthogonal Techniques: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify 1H NMR interpretation .
  • Elemental Analysis: Cross-check with HRMS to confirm empirical formulas .

Q. What in vitro assays are suitable for evaluating antitumor potential?

Methodological Answer:

  • Cell Viability Assays: Use MTT or CellTiter-Glo® on panels (e.g., HepG2, A549) to assess IC50 values .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates.
  • Target Engagement: Measure CDK2 inhibition using kinase activity assays (e.g., ADP-Glo™) .

Q. How to optimize purification methods for complex reaction mixtures?

Methodological Answer:

  • Gradient Elution: Adjust solvent polarity (e.g., hexane/EtOAc to DCM/MeOH) to separate polar byproducts .
  • Recrystallization: Screen solvents (e.g., EtOH/H2O) for improved crystal formation .
  • HPLC Prep: Use reverse-phase C18 columns with acidic buffers (0.1% TFA) for high-purity isolation .

Q. How to apply QSAR models for predicting physicochemical properties?

Methodological Answer:

  • Descriptor Selection: Include logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .
  • Training Data: Use published datasets of pyrazolo[1,5-a]pyrazine analogs to ensure model relevance .
  • Validation: Cross-check predictions with experimental solubility and permeability (e.g., PAMPA assays) .

Q. What in silico methods predict metabolic stability?

Methodological Answer:

  • CYP450 Metabolism: Use software like StarDrop™ to identify vulnerable sites (e.g., pyridine oxidation) .
  • Metabolite Prediction: Employ MetaSite® to simulate phase I/II transformations .
  • MD Simulations: Assess binding stability in cytochrome P450 enzymes to prioritize stable derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.